(4E)-2-(4-chlorophenyl)-4-[(4-hydroxyanilino)methylidene]-1,3-oxazol-5-one
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Overview
Description
(4E)-2-(4-chlorophenyl)-4-[(4-hydroxyanilino)methylidene]-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxyanilino group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(4-chlorophenyl)-4-[(4-hydroxyanilino)methylidene]-1,3-oxazol-5-one typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxyaniline in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(4-chlorophenyl)-4-[(4-hydroxyanilino)methylidene]-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyanilino group can be oxidized to form quinone derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted oxazole compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4E)-2-(4-chlorophenyl)-4-[(4-hydroxyanilino)methylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-4-[(4-hydroxyphenyl)methylidene]-1,3-oxazol-5-one
- 2-(4-chlorophenyl)-4-[(4-aminophenyl)methylidene]-1,3-oxazol-5-one
- 2-(4-chlorophenyl)-4-[(4-methoxyanilino)methylidene]-1,3-oxazol-5-one
Uniqueness
(4E)-2-(4-chlorophenyl)-4-[(4-hydroxyanilino)methylidene]-1,3-oxazol-5-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its hydroxyanilino group, in particular, plays a crucial role in its bioactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(4E)-2-(4-chlorophenyl)-4-[(4-hydroxyanilino)methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-11-3-1-10(2-4-11)15-19-14(16(21)22-15)9-18-12-5-7-13(20)8-6-12/h1-9,18,20H/b14-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJRBWYZJBHKLC-NTEUORMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CNC3=CC=C(C=C3)O)C(=O)O2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=N/C(=C/NC3=CC=C(C=C3)O)/C(=O)O2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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